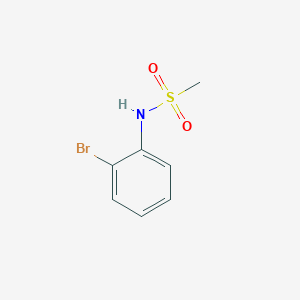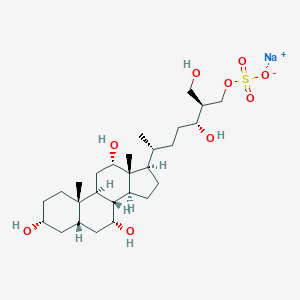
テレフタル酸-2,2'-13C2
説明
Terephthalic-carboxy-13C2 acid, also known as 1,4-Benzenedicarboxylic acid-carboxyl-13C2, is a compound with the molecular formula C8H6O4. It is a labeled form of terephthalic acid where two carbon atoms are replaced with the isotope carbon-13. This isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology .
科学的研究の応用
Terephthalic-carboxy-13C2 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Used in the production of labeled polymers and materials for advanced research
作用機序
Target of Action
Terephthalic Acid-2,2’-13C2, also known as CID 16213482 or Terephthalic-carboxy-13C2 acid, is a variant of Terephthalic Acid It’s known that terephthalic acid is used in the production of polyethylene terephthalate (pet) polymers .
Mode of Action
It’s known that terephthalic acid is used in the production of pet polymers . In the context of PET degradation, Terephthalic Acid has been observed to interact with certain bacteria, such as Rhodococcus erythropolis , leading to its biodegradation .
Biochemical Pathways
In the context of pet degradation, terephthalic acid is known to be involved in the ortho-cleavage pathway . This pathway is used by certain bacteria to degrade Terephthalic Acid, leading to its removal from the environment .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of over 300°c .
Result of Action
In the context of pet degradation, the biodegradation of terephthalic acid by certain bacteria leads to the production of polyhydroxyalkanoate (pha), a biopolymer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Terephthalic Acid-2,2’-13C2. For instance, the degradation of Terephthalic Acid has been observed to be influenced by factors such as temperature, pH, and agitation speed . Additionally, the presence of certain nanoparticles or ethanol can significantly shorten the complete degradation period of Terephthalic Acid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Terephthalic-carboxy-13C2 acid typically involves the isotopic labeling of terephthalic acid. One common method is the catalytic oxidation of p-xylene using a carbon-13 labeled oxidizing agent. The reaction is carried out under controlled conditions, often involving high temperatures and pressures to ensure complete oxidation .
Industrial Production Methods
Industrial production of Terephthalic-carboxy-13C2 acid follows similar principles but on a larger scale. The process involves the use of carbon-13 labeled precursors and advanced catalytic systems to achieve high yields and purity. The production is carefully monitored to maintain the isotopic integrity of the compound .
化学反応の分析
Types of Reactions
Terephthalic-carboxy-13C2 acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: It can be reduced to form terephthalic alcohol.
Substitution: It can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.
Major Products Formed
Oxidation: Hydroxyterephthalic acid.
Reduction: Terephthalic alcohol.
Substitution: Terephthalic esters and amides.
類似化合物との比較
Similar Compounds
Terephthalic acid: The non-labeled form of the compound.
Dimethyl terephthalate: An ester derivative used in polymer production.
Polyethylene terephthalate: A polymer used in the production of plastics and fibers
Uniqueness
The uniqueness of Terephthalic-carboxy-13C2 acid lies in its isotopic labeling, which provides a distinct advantage in research applications. The presence of carbon-13 atoms allows for precise tracking and analysis, making it a valuable tool in various scientific fields .
特性
IUPAC Name |
terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEYFWRCBNTPAC-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[13C](=O)O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583983 | |
| Record name | Benzene-1,4-(~13~C_2_)dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121191-53-5 | |
| Record name | Benzene-1,4-(~13~C_2_)dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 121191-53-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)






